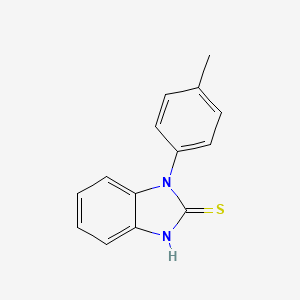

1-p-Tolyl-1H-benzoimidazole-2-thiol

Description

Contextual Significance of Benzimidazole-2-thiol Scaffolds in Chemical Research

Benzimidazole-2-thiol and its derivatives are a cornerstone in the development of new chemical entities with a wide array of potential applications. The benzimidazole (B57391) ring system, a fusion of benzene (B151609) and imidazole (B134444), is structurally similar to naturally occurring purines, which allows it to interact with various biological macromolecules. researchgate.net This inherent bioactivity has led to the development of numerous compounds with pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. sigmaaldrich.comdiva-portal.org

The incorporation of a thiol group at the 2-position of the benzimidazole ring introduces a reactive site that can participate in various chemical transformations, making it a valuable intermediate in organic synthesis. rsc.org This thiol group can exist in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-benzimidazole-2-thione, which further influences its reactivity and interaction with biological targets. rsc.org The sulfur atom in the scaffold allows for the formation of various derivatives through S-alkylation, oxidation, and complexation with metal ions, expanding the chemical space and potential applications of these compounds. rsc.org

The significance of the benzimidazole-2-thiol scaffold is underscored by its presence in a number of commercially available drugs and its continuous exploration in academic and industrial research for novel therapeutic agents and functional materials. diva-portal.org

Structural Characteristics and Nomenclature of 1-p-Tolyl-1H-benzoimidazole-2-thiol

The chemical structure of this compound is defined by a central benzimidazole core, with a p-tolyl group attached to one of the nitrogen atoms of the imidazole ring and a thiol group at the second carbon position of the imidazole ring.

The systematic IUPAC name for this compound is 1-(p-tolyl)-1H-benzo[d]imidazole-2-thiol .

The key structural features include:

Benzimidazole Core: A planar, bicyclic aromatic system formed by the fusion of a benzene ring and an imidazole ring.

p-Tolyl Group: A para-substituted toluene (B28343) moiety (a methyl group on a phenyl ring) attached to the N1 position of the benzimidazole ring. This group adds steric bulk and lipophilicity to the molecule.

Thiol Group: A sulfur-hydrogen group (-SH) attached to the C2 position of the benzimidazole ring. As mentioned, this group can exhibit thione-thiol tautomerism.

Thione-Thiol Tautomerism:

This compound can exist in equilibrium with its tautomeric form, 1-(p-tolyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione . In the solid state and in solution, the thione form is often predominant. rsc.org

Interactive Data Table: Predicted and General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂S | N/A |

| Molecular Weight | 240.33 g/mol | N/A |

| CAS Number | 92149-91-2 | researchgate.net |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General observation for similar compounds |

Overview of Academic Research Trajectories for the Compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of benzimidazole-2-thiol derivatives are well-established and can be extrapolated.

Synthetic Methodologies: A primary area of research involves the development of efficient and environmentally friendly methods for the synthesis of benzimidazole-2-thiols. A common and direct route is the reaction of an appropriately substituted o-phenylenediamine (B120857) with carbon disulfide in the presence of a base. researchgate.netnih.gov For the synthesis of the title compound, this would involve the reaction of N-(p-tolyl)-o-phenylenediamine with carbon disulfide.

Pharmacological Investigations: A significant portion of research on benzimidazole-2-thiol scaffolds is directed towards discovering new therapeutic agents. These investigations typically involve the synthesis of a library of derivatives followed by screening for various biological activities. Key areas of investigation include:

Anticancer Activity: Many benzimidazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Activity: The scaffold is a common feature in compounds developed for their antibacterial and antifungal properties. diva-portal.org

Enzyme Inhibition: Benzimidazole-2-thiols are explored as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.

Coordination Chemistry and Material Science: The ability of the thiol group and the nitrogen atoms in the imidazole ring to coordinate with metal ions makes benzimidazole-2-thiol derivatives interesting ligands for the synthesis of coordination complexes. These complexes are studied for their catalytic activity, magnetic properties, and potential as new materials.

Due to the lack of specific studies on this compound, a significant opportunity exists for researchers to synthesize this compound, characterize it thoroughly, and investigate its potential applications in the aforementioned areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)15-14(16)17/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXWTJWSGIXRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408356 | |

| Record name | 1-p-Tolyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92149-91-2 | |

| Record name | 1-p-Tolyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-1H-1,3-benzodiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 P Tolyl 1h Benzoimidazole 2 Thiol and Its Analogues

Strategies for the Synthesis of the Benzimidazole-2-thiol Core

Condensation Reactions for Benzimidazole (B57391) Ring Formation

The most prevalent and straightforward method for constructing the benzimidazole ring system is the condensation reaction of an o-phenylenediamine (B120857) (benzene-1,2-diamine) with a suitable one-carbon synthon. semanticscholar.orgpnu.ac.ir For the synthesis of the benzimidazole-2-thiol core, this involves the reaction of o-phenylenediamine with carbon disulfide (CS₂). nih.govacs.org

The reaction mechanism proceeds through the nucleophilic attack of the amino groups of o-phenylenediamine on the carbon atom of carbon disulfide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable benzimidazole-2-thiol ring. This method is efficient and widely used due to the commercial availability of the starting materials.

Incorporation of the Thiol Functionality

The incorporation of the thiol group at the C-2 position of the benzimidazole ring is intrinsically linked to the choice of the one-carbon synthon used in the condensation reaction. When carbon disulfide (CS₂) is used as the reactant with o-phenylenediamine, the thiol functionality is directly installed during the cyclization process. nih.govacs.org The resulting product, 1H-benzoimidazole-2-thiol, exists in a tautomeric equilibrium between the thiol and the thione form (1H-benzo[d]imidazole-2(3H)-thione). nih.gov Spectroscopic evidence, such as ¹H-NMR, often indicates that the thione form is predominant in solution. nih.gov

Table 1: Key Reactions for Benzimidazole-2-thiol Core Synthesis

| Reactants | Reagent | Product | Key Features |

|---|

N-Substitution Strategies for Aromatic Moieties

To synthesize the target compound, 1-p-Tolyl-1H-benzoimidazole-2-thiol, a p-tolyl group must be attached to one of the nitrogen atoms of the benzimidazole ring. This can be accomplished through direct N-arylation of the pre-formed benzimidazole-2-thiol core or via a multistep pathway.

Direct N-Arylation Approaches for 1-p-Tolyl Substitution

Direct N-arylation involves the formation of a carbon-nitrogen bond between the benzimidazole-2-thiol and an aryl halide or its equivalent. These reactions are typically transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. researchgate.netnih.gov For the synthesis of this compound, this would involve reacting 1H-benzoimidazole-2-thiol with a p-tolyl halide (e.g., 4-iodotoluene or 4-bromotoluene) in the presence of a suitable catalyst (e.g., copper or palladium complexes) and a base. nih.govrsc.org These methods offer a convergent approach to the desired product.

Multistep Synthetic Routes to N-Aryl Benzimidazole-2-thiols

An alternative to direct N-arylation is a multistep sequence where the N-aryl bond is formed prior to the construction of the benzimidazole ring. This approach begins with the synthesis of an N-substituted o-phenylenediamine, such as N-(p-tolyl)-benzene-1,2-diamine. This intermediate is then subjected to the standard cyclization reaction with carbon disulfide to form this compound.

Another multistep strategy involves the initial synthesis of 1-(2-nitroaryl)-1H-benzimidazoles, followed by chemical modifications. mdpi.com For instance, a 1-(4-methyl-2-nitrophenyl)-1H-benzimidazole derivative could be synthesized, followed by reduction of the nitro group and subsequent reactions to install the thiol functionality.

Table 2: Comparison of N-Substitution Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct N-Arylation | Cross-coupling of 1H-benzoimidazole-2-thiol with a p-tolyl halide. researchgate.netnih.gov | Convergent, fewer steps from the core structure. | May require expensive catalysts and ligands; potential for side reactions (S-arylation). |

| Multistep Synthesis | Synthesis of N-(p-tolyl)-benzene-1,2-diamine followed by cyclization with CS₂. mdpi.com | Avoids direct N-arylation challenges; regiochemically controlled. | Longer synthetic sequence; may involve more purification steps. |

Synthesis of Related Thio-Substituted Benzimidazole Derivatives

The core structure of 1H-benzoimidazole-2-thiol serves as a versatile scaffold for the synthesis of a wide array of thio-substituted derivatives. These syntheses typically involve reactions at the sulfur atom or other positions on the benzimidazole ring.

Common derivatizations include S-alkylation, where the thiol group is reacted with alkyl halides to form 2-(alkylthio)-1H-benzimidazoles. For example, reaction with benzyl (B1604629) chloride yields 2-(benzylthio)-1H-benzimidazole. nih.govuobaghdad.edu.iq Similarly, reacting 1H-benzoimidazole-2-thiol with 4-fluorobenzaldehyde results in the formation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde. mdpi.com

Furthermore, the thiol group can participate in cyclization reactions. Treatment with chloroacetic acid or carbon disulphide can lead to the formation of fused heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles. researchgate.net These reactions expand the chemical diversity of benzimidazole-2-thiol derivatives, allowing for the exploration of a broader chemical space.

Table 3: Examples of Thio-Substituted Benzimidazole Derivatives

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| 1H-benzoimidazole-2-thiol | Benzyl chloride | 2-(Alkylthio)benzimidazoles | nih.govuobaghdad.edu.iq |

| 1H-benzoimidazole-2-thiol | 4-Fluorobenzaldehyde | 2-(Arylthio)benzimidazoles | mdpi.com |

S-Alkylation/S-Acylation Reactions

The sulfur atom of the thiol group in benzimidazole-2-thiols is a primary site for functionalization through S-alkylation and S-acylation. In S-alkylation, the ambidentate anion of benzimidazoline-2-thione is alkylated exclusively at the sulfur atom rrpharmacology.ru. This reaction is a common strategy for creating thioether derivatives. For instance, various 5-substituted-1H-benzo[d]imidazole-2-thiol derivatives readily react with different phenacyl bromides in ethanol at room temperature to produce S-alkylated products in good yields rrpharmacology.ru. Similarly, the alkylation of 2-mercaptobenzimidazole (B194830) can be achieved with different alkyl or aryl halides to obtain the corresponding thioether medcraveonline.com.

Protein S-acylation is a post-translational modification involving the addition of a fatty acid to cysteine thiols via a thioester bond nih.govnih.gov. This process is enzymatically controlled and is crucial in various cellular functions by modulating protein localization and activity nih.govnih.gov. While this is a biological process, the underlying chemical principle of forming a thioester bond is relevant to the S-acylation of thiol-containing compounds like this compound in a synthetic context.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 5-R-1H-benzo[d]imidazole-2-thiol | 2-bromo-1-(4-R1-phenyl)ethan-1-one | Ethanol | 20-25 °C, 8-10 hours | S-phenacyl-benzimidazole-2-thiol derivative |

| 2-Mercaptobenzimidazole | Alkyl or Aryl Halides | Not specified | Not specified | Thioether derivative |

Cycloaddition Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition) in Derivative Synthesis

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful click chemistry reaction used for synthesizing 1,4-disubstituted 1,2,3-triazoles nih.gov. Benzimidazole derivatives have been developed as highly effective ligands that accelerate this reaction. Specifically, tris(2-benzimidazolylmethyl)amines are superior to commonly used ligands, significantly enhancing reaction rates and efficiency, particularly in aqueous media organic-chemistry.orgkaust.edu.sanih.gov.

These benzimidazole-based ligands work by stabilizing the active copper(I) species, which is essential for the catalytic cycle nih.govorganic-chemistry.org. The use of these ligands allows for the rapid and high-yielding synthesis of functionalized triazoles with very low catalyst loadings (0.01–0.5 mol % Cu) organic-chemistry.orgkaust.edu.saresearchgate.net. This methodology allows for the incorporation of the benzimidazole scaffold into more complex molecular architectures, thereby creating a wide array of derivatives. The reaction proceeds efficiently to exclusively form 1,4-disubstituted 1,2,3-triazoles, a contrast to uncatalyzed thermal cycloadditions which yield mixtures of regioisomers nih.gov.

One-Pot Synthetic Procedures for Thiol Derivatives

One-pot syntheses offer an efficient and environmentally friendly approach to constructing benzimidazole derivatives, often minimizing waste and simplifying purification processes. A classic one-pot method for synthesizing the parent 1H-benzimidazole-2-thiol involves the reaction of o-phenylenediamine with carbon disulfide medcraveonline.comnih.gov. This reaction is typically carried out by refluxing an ethanol-water solution containing potassium hydroxide nih.gov.

More advanced one-pot procedures have been developed for creating functionalized benzimidazoles. For example, a cascade reaction involving o-aminoanilines, terminal alkynes, and p-tolylsulfonyl azide provides a versatile one-pot synthesis of various benzimidazole derivatives in good yields organic-chemistry.org. This method proceeds through a copper-catalyzed azide-alkyne cycloaddition followed by the formation of a ketenimine intermediate organic-chemistry.org. Such one-pot syntheses using readily available starting materials under mild conditions represent a significant advancement over traditional multi-step procedures organic-chemistry.org.

| Starting Materials | Key Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| o-Phenylenediamine | Carbon Disulfide, Potassium Hydroxide | Reflux in Ethanol/Water | 1H-Benzimidazole-2-thiol | Not specified |

| o-Aminoanilines, Terminal Alkynes | p-Tolylsulfonyl Azide, Copper Catalyst | Mild conditions | Functionalized Benzimidazoles | 49-86% |

Catalytic Approaches in Benzimidazole-2-thiol Synthesis

The use of catalysts, particularly heterogeneous catalysts, has become a cornerstone in the synthesis of benzimidazole derivatives, offering advantages like high efficiency, easy separation, and reusability.

Heterogeneous Catalysis in Benzimidazole Derivatives Formation

A variety of heterogeneous catalysts have proven effective for the synthesis of benzimidazoles via the condensation of o-phenylenediamines with aldehydes. These catalysts facilitate the reaction under milder conditions and often lead to excellent yields.

Examples of effective heterogeneous catalysts include:

Zinc Sulfide Nanoparticles (nano-ZnS): Used for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol at 70 °C, providing high yields and short reaction times ajgreenchem.com.

Metal-Organic Frameworks (MOFs): A zirconium-based MOF (UiO-66-NH2) supporting CuO nanoparticles has been used to synthesize benzimidazole derivatives in ethanol at 25°C epa.gov. Another Cu(II)-containing MOF also demonstrated excellent recyclability for benzimidazole synthesis at room temperature epa.gov.

Zinc Ferrite Nanoparticles (ZnFe2O4): This reusable nano-catalyst is effective for the condensation of o-phenylenediamines and aldehydes under ultrasonic irradiation, leading to high yields (88-92%) in short reaction times ichem.md.

Other Nanocomposites: Catalysts such as Al2O3/CuI/PANI and cobalt nanocomposites have been successfully employed, offering broad substrate scope, high yields, and good recyclability nih.gov. Zinc oxide nanoparticles (ZnO NPs) under ultrasound conditions have also been used effectively nih.gov.

These catalytic systems are valued for their stability and the ease with which the catalyst can be recovered and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry nih.govresearchgate.net.

Considerations of Reaction Conditions and Solvent Systems

The choice of reaction conditions and solvent plays a critical role in the synthesis of benzimidazole-2-thiol and its derivatives, influencing reaction rates, yields, and environmental impact.

Solvent Systems: A wide range of solvents has been utilized. The synthesis of the benzimidazole-2-thiol core from o-phenylenediamine is often performed in a refluxing ethanol-water mixture nih.gov. Ethanol is also a common solvent for catalytic reactions using nano-ZnS ajgreenchem.com or for S-alkylation reactions rrpharmacology.ru. Aqueous media are increasingly explored as a green alternative. For instance, an efficient synthesis of benzimidazole derivatives using L-proline as a catalyst was developed in water at reflux ijrar.org. A catalyst-free method for intramolecular N-arylation to form benzimidazoles also proceeds exclusively in water at 100 °C mdpi.com.

Temperature: Reaction temperatures vary significantly depending on the methodology. Some heterogeneous catalytic systems, such as those using certain MOFs, can operate efficiently at room temperature (25 °C) epa.gov. Other procedures require elevated temperatures, such as reflux conditions in ethanol (around 78 °C) or water (100 °C) ajgreenchem.comijrar.orgmdpi.com.

Solvent-Free Conditions: To further enhance the green credentials of the synthesis, solvent-free approaches have been developed. The synthesis of 1,2-disubstituted benzimidazoles has been achieved using p-toluenesulfonic acid as a catalyst under grinding and solvent-free conditions nih.gov. Another study found that the reaction between o-phenylenediamine, 1-(bromomethyl)-4-methylbenzene, and pyridine N-oxide to produce 2-(p-tolyl)-1H-benzimidazole can be conducted solvent-free at 105 °C, yielding good results researchgate.net.

| Methodology | Catalyst/Reagent | Solvent | Temperature | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | nano-ZnS | Ethanol | 70 °C | High yields, easy work-up |

| Cyclocondensation | L-Proline | Water | Reflux | Green, inexpensive method |

| Intramolecular Amination | K2CO3 (Base) | Water | 100 °C | Transition-metal-free |

| Condensation | p-Toluenesulfonic acid | Solvent-free | Grinding | High efficiency, simple isolation |

| From Alkyl Halide | Pyridine N-oxide | Solvent-free | 105 °C | Direct conversion, no chromatography |

Advanced Spectroscopic and Crystallographic Elucidation of 1 P Tolyl 1h Benzoimidazole 2 Thiol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of 1-p-Tolyl-1H-benzoimidazole-2-thiol in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For benzimidazole (B57391) derivatives, the ¹H NMR spectra typically show distinct signals for the aromatic protons on the benzimidazole core and the p-tolyl substituent.

A representative ¹H NMR spectrum of a related compound, 2-(p-tolyl)-1H-benzo[d]imidazole, shows a singlet for the methyl protons of the tolyl group around δ 2.63 ppm. rsc.org The aromatic protons of the benzimidazole and tolyl rings appear as multiplets in the region of δ 7.17-7.73 ppm. rsc.org The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 12 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org For instance, in 1-p-Tolyl-1H-benzoimidazole, the N-H proton signal is observed at δ 12.62 (s, 1H). rsc.org

Table 1: Representative ¹H NMR Spectral Data for Benzimidazole Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methyl (Tolyl) | 2.63 | Singlet | rsc.org |

| Aromatic (Benzimidazole & Tolyl) | 7.17 - 7.73 | Multiplet | rsc.org |

| N-H (Benzimidazole) | 12.62 | Singlet | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum of a benzimidazole derivative will display distinct signals for each unique carbon atom.

In the ¹³C NMR spectrum of a similar compound, 2-ethyl-1H-benzo[d]imidazole, the carbons of the benzimidazole ring system typically resonate in the range of δ 113-158 ppm. rsc.org The C=S carbon in a benzimidazole-2-thiol derivative would be expected to appear in a characteristic downfield region. For 2-cyclohexyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 157.4 ppm. rsc.org The carbons of the p-tolyl group will also have characteristic chemical shifts, with the methyl carbon appearing at a significantly upfield position.

Table 2: Representative ¹³C NMR Spectral Data for Benzimidazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Benzimidazole Ring Carbons | 113 - 158 | rsc.org |

| C2 (Benzimidazole) | 157.4 | rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, NOESY, DEPT)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

Heteronuclear Multiple Quantum Coherence (HMQC) experiments establish correlations between directly bonded protons and carbons, aiding in the assignment of the carbon spectrum based on the already assigned proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule in solution.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments help in distinguishing between CH, CH₂, and CH₃ groups, further simplifying the analysis of the ¹³C NMR spectrum.

The application of these techniques allows for a complete and accurate assignment of all proton and carbon resonances, providing a detailed picture of the molecular structure in solution. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For this compound, characteristic absorption bands are expected for the N-H, C=S, and aromatic C-H and C=C bonds.

The N-H stretching vibration of the benzimidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. orientjchem.orgacs.org The C=N stretching vibration is observed around 1620 cm⁻¹. researchgate.netrsc.org The presence of the thiol group is indicated by a weak S-H stretching band around 2550-2600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for Benzimidazole-2-thiol Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100 - 3500 | orientjchem.orgacs.org |

| S-H | Stretching | 2550 - 2600 | researchgate.net |

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| C=N | Stretching | ~1620 | researchgate.netrsc.org |

| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

The fragmentation of benzimidazole derivatives under electron impact often involves the cleavage of the bonds attached to the benzimidazole ring. researchgate.net The fragmentation pattern can provide valuable information about the different structural units within the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the exact positions of all atoms in the crystal lattice can be determined.

This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For instance, the crystal structure of a related compound, 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, reveals the planarity of the benzimidazole ring system and the dihedral angles between the benzimidazole and tolyl rings. nih.govnih.gov The analysis of intermolecular interactions, like C-H···N hydrogen bonds, provides insights into how the molecules are packed in the crystal. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Crystal System, Space Group, and Unit Cell Parameter Analysis

The crystal structure of a derivative, 1-Phenyl-2-p-tolyl-1H-benzimidazole, has been determined through single-crystal X-ray diffraction. nih.govresearchgate.net This compound crystallizes in the orthorhombic system with the space group Pbca. nih.govresearchgate.net The unit cell parameters have been reported as a = 15.6755 (4) Å, b = 9.3509 (6) Å, and c = 21.1976 (8) Å, with a unit cell volume of 3107.1 (2) ų. nih.govresearchgate.net The structure was solved at a temperature of 293 K and contains eight molecules (Z = 8) per unit cell. nih.govresearchgate.net Another related compound, 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole, crystallizes in the triclinic system with the space group P-1. nih.govnih.gov Its unit cell parameters are a = 9.7046 (19) Å, b = 10.457 (2) Å, c = 17.825 (4) Å, α = 84.12 (3)°, β = 81.44 (3)°, and γ = 75.87 (3)°, resulting in a volume of 1730.4 (7) ų. nih.gov This triclinic cell also contains four molecules (Z = 4). nih.gov

Crystal Data and Structure Refinement for 1-Phenyl-2-p-tolyl-1H-benzimidazole

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 15.6755 (4) |

| b (Å) | 9.3509 (6) |

| c (Å) | 21.1976 (8) |

| V (ų) | 3107.1 (2) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.07 |

Molecular Conformation and Dihedral Angle Investigations

In 1-Phenyl-2-p-tolyl-1H-benzimidazole, the benzimidazole ring system is not coplanar with the attached phenyl and tolyl rings. nih.govresearchgate.net The dihedral angle between the benzimidazole ring and the tolyl ring is 28.50 (7)°, while the dihedral angle with the phenyl ring is significantly larger at 72.44 (7)°. nih.govresearchgate.net This twisted conformation is a key feature of its molecular structure.

Similarly, for 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole, which has two crystallographically independent molecules in its asymmetric unit, the dihedral angles between the planar benzimidazole ring system and the adjacent tolyl rings are 47.08 (8)° and 76.85 (8)° for one molecule, and 39.52 (9)° and 87.49 (9)° for the other. nih.govnih.gov The dihedral angles between the two tolyl rings within each molecule are 73.99 (3)° and 81.51 (9)°, respectively. nih.govnih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov For a related benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, this analysis revealed that H⋯H contacts are the most significant, contributing to 47.5% of the total Hirshfeld surface. nih.gov Other important contacts include C⋯H/H⋯C (27.6%), O⋯H/H⋯O (12.4%), N⋯H/H⋯N (6.1%), and C⋯C (4.6%). nih.gov The red spots on the d_norm surface highlight the presence of close contacts, which correspond to hydrogen bonding interactions. nih.gov This quantitative analysis provides a detailed picture of the forces governing the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the elemental composition of a synthesized compound. For a similar benzimidazole derivative, 2-o-tolyl-1H-benzo[d]imidazole, the calculated elemental composition was C, 87.77%; H, 5.77%; N, 13.46%. researchgate.net This analytical method provides essential validation of the molecular formula of the target compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of compounds. For a 2-methylbenzimidazole (B154957) dithiocarbamate-Pb(II) complex, the TGA thermogram showed a two-step decomposition process. researchgate.net The initial decomposition, occurring between 90-137 °C, was attributed to the loss of methyl and benzene (B151609) groups, resulting in a 17% weight loss. researchgate.net The second decomposition step, from 137-217 °C, corresponded to the loss of the imidazole (B134444) molecules. researchgate.net These analyses provide valuable information about the thermal decomposition pathways and stability of the compound.

Differential Scanning Calorimetry (DSC) Thermograms

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This technique is widely used to study the thermal properties of materials, including the determination of melting points, glass transitions, and heats of fusion.

As of the latest available research, specific Differential Scanning Calorimetry (DSC) thermogram data, including detailed research findings and data tables for the compound this compound, is not present in the surveyed scientific literature. While thermal analysis is a common characterization method for novel compounds, published DSC curves and associated quantitative data such as onset temperature, peak maximum, and enthalpy of fusion for this particular molecule could not be located.

General knowledge of benzimidazole-2-thiol derivatives suggests that a DSC thermogram for a crystalline solid like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak would represent the enthalpy of fusion. However, without experimental data, a specific analysis and data table cannot be provided.

Further research is required to be conducted and published to elucidate the specific thermal behavior of this compound via Differential Scanning Calorimetry.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties of molecules with a favorable balance between computational cost and accuracy. Theoretical studies on benzimidazole (B57391) derivatives frequently employ DFT methods, such as the B3LYP functional with various basis sets, to elucidate their structural and electronic characteristics.

The foundational step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Lengths and Angles for Benzimidazole Derivatives Note: This table is illustrative and based on general findings for benzimidazole derivatives, not specific to 1-p-Tolyl-1H-benzoimidazole-2-thiol.

| Parameter | Typical Value (DFT) |

|---|---|

| C-N (imidazole ring) | ~1.38 Å |

| C=N (imidazole ring) | ~1.32 Å |

| C-S (thiol) | ~1.77 Å |

| N-C-N (angle) | ~110-112° |

| C-S-H (angle) | ~95-100° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, often involving the fused benzene (B151609) ring and the heteroatoms. The LUMO, conversely, is usually distributed over the π-system of the molecule. In this compound, the presence of the sulfur atom and the tolyl group is expected to modulate the energies and distributions of these orbitals. The sulfur atom, with its lone pairs, is likely to contribute significantly to the HOMO. The energy gap is a key parameter for predicting intramolecular charge transfer (ICT), where electronic transitions from the HOMO to the LUMO can occur. A smaller energy gap generally implies a higher reactivity and a greater ease of electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative Note: These values are hypothetical and serve to illustrate the concept.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are prone to electrophilic attack (nucleophilic sites). Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack (electrophilic sites).

For this compound, the MEP map is expected to show a region of high negative potential around the sulfur atom of the thiol group and the nitrogen atoms of the benzimidazole ring, making these the primary sites for interaction with electrophiles. The hydrogen atom of the thiol group and the aromatic protons would likely exhibit a positive electrostatic potential, rendering them susceptible to nucleophilic interactions.

The distribution of charge within a molecule is fundamental to understanding its reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and intramolecular delocalization of electron density. NBO analysis can provide insights into the atomic charges and the nature of the bonding within the molecule.

In this compound, the nitrogen and sulfur atoms are expected to carry negative partial charges due to their higher electronegativity, while the carbon and hydrogen atoms will generally have positive partial charges. The tolyl group, being an electron-donating group, can influence the charge distribution on the benzimidazole ring system.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. These descriptors provide a quantitative measure of various electronic properties. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, often approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, often approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution, calculated as (I - A) / 2.

Global Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ2 / (2η).

These descriptors can be used to compare the reactivity of different molecules and to understand the influence of substituents on their chemical behavior. For this compound, these descriptors would quantify its tendency to participate in electron transfer processes and other chemical reactions.

Table 3: Hypothetical Quantum Chemical Descriptors Note: These values are for illustrative purposes and are not specific to this compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.15 |

Theoretical Reaction Mechanism Studies (e.g., Alkylation Mechanisms)

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into the transition states and energy barriers involved. For this compound, a common reaction is alkylation, which can occur at either the nitrogen or the sulfur atom.

Conformational Analysis through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring such conformational flexibility. A typical approach involves performing a relaxed potential energy surface scan, where the dihedral angle between the p-tolyl ring and the benzimidazole core is systematically varied, and the energy of the molecule is calculated at each step while allowing other geometrical parameters to relax. This process allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

Although a specific potential energy surface for this compound is not published, crystallographic data from closely related molecules provide valuable experimental benchmarks for the likely low-energy conformations. For instance, in the solid-state structure of 1-phenyl-2-p-tolyl-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the adjacent tolyl ring has been reported to be 28.50(7)°. In a different yet structurally similar compound, 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, the dihedral angles between the planar benzimidazole ring system and the adjacent tolyl rings were found to be 47.08(8)° and 39.52(9)° for the two crystallographically independent molecules. These values suggest that a non-planar arrangement, where the tolyl group is twisted relative to the benzimidazole core, is energetically favorable, likely to minimize steric hindrance between the hydrogen atoms on the peripheries of the two ring systems.

A hypothetical conformational analysis of this compound would likely reveal two key conformers corresponding to the rotation of the p-tolyl group. The relative energies of these conformers and the rotational barriers between them would be influenced by a delicate balance of steric repulsion and electronic effects, such as π-π interactions.

The thione-thiol tautomerism of the 2-mercaptobenzimidazole (B194830) moiety is another critical aspect of its conformational space. Computational studies on similar heterocyclic thiones have shown that the thione form is often the more stable tautomer in the gas phase. The presence and orientation of the p-tolyl group at the N1 position could influence the relative stability of the thione and thiol forms through electronic and steric effects.

Chemical Reactivity and Mechanistic Pathways of 1 P Tolyl 1h Benzoimidazole 2 Thiol

Thiol Group Chemical Transformations

The sulfur atom of the thiol group is a primary site of reactivity, participating in both oxidative coupling and nucleophilic reactions.

Oxidative Coupling Reactions to Disulfides

A prominent reaction of thiols is their oxidative coupling to form disulfides. This transformation is a direct dehydrogenation process that results in the formation of a sulfur-sulfur bond, with hydrogen gas as the only byproduct. nih.gov This method is considered highly atom-economical. nih.gov Various oxidizing agents and conditions can be employed to facilitate this coupling. For instance, iodine in wet acetonitrile (B52724) has been shown to be an effective system for the oxidative coupling of a range of thiols to their corresponding disulfides in high yields. researchgate.net The reaction proceeds rapidly at room temperature. researchgate.net

The mechanism of oxidative coupling can proceed through a radical pathway. nih.gov For example, the reaction can be initiated to form a p-toluenethiyl radical, which then undergoes self-coupling to yield the p-tolyl disulfide. nih.gov While strong oxidants or metal-based catalysts can promote this reaction, milder conditions are often sought to avoid over-oxidation to species like sulfonic acids. nih.govbiolmolchem.com The selective conversion of thiols to disulfides is crucial, as the disulfide bond is a key structural motif in many peptides, hormones, and other biologically active molecules. biolmolchem.com

| Reactant | Oxidizing System | Product | Yield | Reference |

| p-Toluenethiol | N-anomeric amide | 1,2-Di-p-tolyldisulfane | 94% | nih.gov |

| Thiophenol | Iodine in wet acetonitrile | Diphenyl disulfide | Quantitative | researchgate.net |

| 4-Methylthiophenol | Iodine in wet acetonitrile | 4,4'-Dimethyldiphenyl disulfide | Quantitative | researchgate.net |

Nucleophilic Additions and Substitutions Involving Sulfur

The thiol group of 1-p-Tolyl-1H-benzoimidazole-2-thiol can also act as a nucleophile. Desulfurization of thiols for nucleophilic substitution is a significant transformation, allowing for the formation of new carbon-heteroatom bonds. cas.cn For instance, in the presence of a Ph3P/ICH2CH2I system, thiols can be activated for nucleophilic attack by a wide range of nucleophiles, including amines, carboxylates, and phenolates. cas.cn This method is particularly effective for the synthesis of secondary and tertiary amines from free amines. cas.cn Benzyl (B1604629) thiols exhibit high reactivity in these reactions. cas.cn

Furthermore, the sulfur atom can participate in nucleophilic addition reactions. For example, 2-mercaptobenzimidazoles can react with enynones under basic catalysis, leading to the formation of new heterocyclic systems. researchgate.net

Reactivity of the Benzimidazole (B57391) Nitrogen Atoms

The nitrogen atoms within the benzimidazole ring are also key sites for chemical modification, primarily through alkylation and acylation reactions. The existence of prototropic tautomerism further influences the reactivity of these nitrogen atoms.

Alkylation and Acylation Reactions at N1 and N3

The nitrogen atoms of the benzimidazole ring can be readily alkylated or acylated. For instance, the reaction of 5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2-thiol with 4-substituted phenacyl bromides in the presence of potassium carbonate leads to the S-alkylation of the thiol group. acs.org While this example highlights S-alkylation, N-alkylation and N-acylation are common reactions for benzimidazoles.

Prototropic Tautomerism and its Impact on Reactivity

This compound can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). The position of this equilibrium can significantly impact the molecule's reactivity. The thione form is often the more stable tautomer in the solid state and in solution. This tautomerism is a crucial factor in determining the site of reaction. For example, in reactions with electrophiles, attack can occur at either the sulfur atom or one of the nitrogen atoms, depending on the reaction conditions and the nature of the electrophile.

Cyclization and Rearrangement Reactions Involving the Core Structure

The benzimidazole-2-thiol scaffold, as present in this compound, is a versatile precursor for the construction of fused heterocyclic systems. Cyclization reactions are a key feature of its chemical reactivity, often leading to the formation of thiazole (B1198619) rings fused to the benzimidazole core.

A prominent example of such a cyclization is the reaction of 2-mercaptobenzimidazoles with α-haloketones. This reaction proceeds via an initial S-alkylation of the thiol group to form a 2-(ketoalkylthio)benzimidazole intermediate. Subsequent intramolecular condensation, typically promoted by dehydrating agents like polyphosphoric acid (PPA) or a mixture of acetic anhydride (B1165640) and pyridine, leads to the formation of a thiazolo[3,2-a]benzimidazole ring system. nih.gov The p-tolyl group at the N1 position of the starting material would be retained in the final fused product, influencing its electronic and steric properties.

The reaction of 2-mercaptobenzimidazoles with other bifunctional electrophiles also leads to cyclized products. For instance, reaction with 1,2-dihaloethanes in the presence of a base yields 2,3-dihydrothiazolo[3,2-a]benzimidazoles. nih.gov Similarly, treatment with propargyl halides initially forms 2-(2-propynylthio)benzimidazoles, which can then be cyclized under thermal or basic conditions to afford 3-substituted-thiazolo[3,2-a]benzimidazoles. clockss.org

The resulting thiazolo[3,2-a]benzimidazole systems can themselves undergo rearrangement reactions. For example, some 3-hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazoles have been observed to undergo nitrogen acetylation and subsequent rearrangement under acetylating conditions. clockss.org Additionally, the reaction of 3-methylthiazolo[3,2-a]benzimidazole with propiolic esters can lead to a ring-enlargement rearrangement, forming thiazino[4,3-a]benzimidazoles. clockss.org While not a direct rearrangement of the initial benzimidazole-2-thiol, these transformations highlight the chemical versatility of the cyclized products derived from it.

| Reactant for 2-Mercaptobenzimidazole (B194830) | Reagent/Conditions | Product Type | Ref. |

| α-Haloketone | PPA or Ac₂O/Pyridine | Thiazolo[3,2-a]benzimidazole | nih.gov |

| 1,2-Dihaloethane | Base | 2,3-Dihydrothiazolo[3,2-a]benzimidazole | nih.gov |

| Propargyl Halide | Heat or Base | 3-Substituted-thiazolo[3,2-a]benzimidazole | clockss.org |

Michael Addition Reactions in Benzimidazole Chemistry

The thiol group of this compound is nucleophilic and can participate in Michael addition reactions. This type of conjugate addition involves the attack of the thiolate anion, generated by treatment with a base, onto the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor).

A notable example is the reaction of 2-mercaptobenzimidazoles with chalcones (1,3-diaryl-2-propen-1-ones). In the presence of a suitable catalyst, such as visible light which can promote the formation of an electron-donor-acceptor (EDA) complex, 2-mercaptobenzimidazoles undergo a [3+2] cyclization with chalcones to yield imidazo[2,1-b]thiazole (B1210989) derivatives. acs.orgnih.gov This reaction proceeds through an initial Michael addition of the thiol to the chalcone, followed by an intramolecular cyclization.

The Michael addition of 2-mercaptobenzimidazoles is not limited to chalcones. Other α,β-unsaturated systems, such as acrylates and methacrylates, can also serve as Michael acceptors. The reaction of 2-mercaptobenzothiazole, a related heterocyclic thiol, with acrylic and methacrylic derivatives has been reported to yield the corresponding thioether adducts. mdpi.com By analogy, this compound would be expected to react similarly with these Michael acceptors. The general mechanism involves the formation of a thiolate which then adds to the β-position of the activated double bond.

These Michael addition reactions are significant as they provide a straightforward method for carbon-sulfur bond formation and the synthesis of more complex benzimidazole derivatives with potential applications in medicinal chemistry and materials science. nih.gov

| Michael Acceptor | Product Type | Ref. |

| Chalcones | Imidazo[2,1-b]thiazoles (via subsequent cyclization) | acs.orgnih.gov |

| Acrylates/Methacrylates | 2-(Alkylthio)benzimidazole derivatives | mdpi.com |

Derivative Chemistry and Structure Property Relationships in Benzimidazole 2 Thiols

Systematic Modification of the N1-Aryl Substituent

Systematic modifications of this aryl substituent can lead to a diverse library of analogues with altered biological activities. For instance, replacing the p-tolyl group with other aryl or substituted aryl moieties can influence the compound's ability to interact with biological targets. Research on related benzimidazole (B57391) derivatives has shown that both electron-donating and electron-withdrawing groups on the N1-aryl ring can modulate activity. For example, in a series of 2-cyclohexylamino-1-aryl-benzimidazoles, a 4-methoxyphenyl (B3050149) group at the N1 position resulted in significant anti-inflammatory activity, while bulkier aromatic substitutions were found to be less suitable. nih.gov

The dihedral angle between the benzimidazole ring and the N1-aryl substituent is also a critical factor. In the crystal structure of 2-p-tolyl-1-p-tolyl-methyl-1H-benzimidazole, the tolyl rings are oriented at significant angles relative to the benzimidazole plane, influencing the molecule's three-dimensional shape and potential for intermolecular interactions. nih.gov

Variations at the C2-Sulfur Position

The C2-thiol group is a reactive handle that allows for a wide array of chemical transformations, leading to diverse S-substituted derivatives. Common modifications include S-alkylation, S-acylation, and the formation of thioethers and thioesters. researchgate.netacs.org

S-Alkylation and S-Acylation: The reaction of 1-p-tolyl-1H-benzoimidazole-2-thiol with various alkyl or acyl halides in the presence of a base readily yields the corresponding S-substituted products. For example, reaction with ethyl bromoacetate (B1195939) introduces an ester functionality, a common strategy to enhance solubility and modulate bioavailability. mdpi.com Similarly, reaction with phenacyl bromides can introduce a keto group, which can serve as a pharmacophore or a synthetic intermediate for further derivatization. acs.org

Thioether and Thioester Derivatives: The synthesis of thioether derivatives, such as 2-(benzylthio)-1H-benzoimidazole, has been reported through the reaction of the parent thiol with benzyl (B1604629) chloride. mdpi.comnih.gov These modifications can significantly alter the lipophilicity and metabolic stability of the parent compound. Thioester derivatives can be prepared by reacting the thiol with carboxylic acids or their activated forms. researchgate.net These derivatives are often investigated for their potential as prodrugs, which can release the active thiol in vivo.

Table of C2-Sulfur Modifications:

| Modification Type | Reagent Example | Product Type |

| S-Alkylation | Ethyl bromoacetate | Thioacetate |

| S-Alkylation | Benzyl chloride | Thioether |

| S-Acylation | Phenacyl bromide | Thioketone |

| Thioesterification | Carboxylic acid | Thioester |

Derivatization of the Benzene (B151609) Ring Moiety

Modification of the benzene ring of the benzimidazole core provides another avenue for structural diversification. Introducing substituents at the C4, C5, C6, and C7 positions can profoundly influence the electronic properties and biological activity of the molecule. nih.govnih.gov

Common derivatizations include nitration, halogenation, and the introduction of alkyl or alkoxy groups. For instance, the presence of electron-withdrawing groups like nitro or chloro at the C5 position has been shown to enhance the antifungal activity of certain benzimidazole-triazole hybrids. mdpi.com Conversely, electron-donating groups can also play a crucial role in modulating activity. In a study of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, various substituents on the arylidene ring, which is attached to the C5 position, significantly impacted their α-glucosidase inhibitory potential. nih.gov

The positions of these substituents are critical. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C5 and C6 positions are particularly important for influencing the anti-inflammatory and other biological activities of benzimidazole derivatives. nih.govnih.gov

Hybrid Architectures: Benzimidazole-2-thiol Fused Systems (e.g., Thiazinones)

Fusing the benzimidazole-2-thiol scaffold with other heterocyclic rings can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. A notable example is the formation of benzimidazole-thiazinone fused systems.

These tricyclic structures can be synthesized through a one-pot reaction between a 1H-benzo[d]imidazole-2-thiol derivative and a substituted acrylic acid. nih.gov The reaction proceeds via an initial acylation at the N1 position, followed by an intramolecular Michael addition of the C2-thiol to the α,β-unsaturated carbonyl system, resulting in the formation of a thiazinone ring fused to the benzimidazole core. nih.gov The resulting 2,3-dihydro-4H- nih.govnih.govthiazino[3,2-a]benzimidazol-4-one derivatives have been investigated for their antimicrobial properties. nih.gov

Another approach involves the reaction of 2-mercaptobenzimidazoles with reagents like 1,3-dibromopropane, which can lead to the formation of a fused thiazine (B8601807) ring through intramolecular cyclization. mdpi.comnih.gov These fused systems lock the conformation of the molecule, which can be advantageous for specific receptor interactions.

Benzimidazole-Triazole Hybrid Structures

The molecular hybridization of benzimidazole-2-thiol with a triazole moiety has emerged as a promising strategy in drug discovery. mdpi.com This approach aims to combine the pharmacophoric features of both heterocyclic rings to create hybrid molecules with potentially synergistic or novel biological activities. nih.govacs.orgnih.gov

Several synthetic strategies have been employed to link the benzimidazole and triazole rings. One common method involves a multi-step synthesis starting from a substituted benzimidazole, which is then elaborated to incorporate the triazole ring. For example, 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazide derivatives can be converted into the corresponding 1,2,4-triazole-3-thiol derivatives. acs.org Another approach utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link a propargylated benzimidazole derivative with an azide-containing compound to form a 1,2,3-triazole ring. nih.govnih.gov

The nature of the linker between the two heterocyclic systems, as well as the substituents on both rings, plays a crucial role in determining the biological activity of the hybrid molecule. nih.gov For instance, the presence of specific substituents like fluoro or chloro on the benzimidazole ring and a phenyl group on the triazole ring has been shown to be important for antifungal activity. mdpi.comacs.org

Structural Analogues with Different Heterocyclic Cores

For example, benzotriazole (B28993) derivatives share some structural similarities with benzimidazoles and have also been investigated for their biological activities. mdpi.com Hybrid molecules containing both benzimidazole and benzotriazole fragments have been synthesized and evaluated for their cytotoxic properties. mdpi.com

Other heterocyclic systems that can be considered as analogues include those that can be formed from benzimidazole-2-thiol derivatives. For instance, the reaction of 2-mercaptobenzimidazole (B194830) with α-haloketones can lead to the formation of thiazolo[3,2-a]benzimidazoles, which are a class of fused heterocyclic compounds with their own distinct biological profile. nih.gov The exploration of such analogues provides a broader understanding of the structural requirements for a desired biological effect.

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound and its derivatives are significantly influenced by the electronic and steric effects of their substituents.

Reactivity: The nucleophilicity of the thiol group and the nitrogen atoms of the imidazole (B134444) ring are key to the reactivity of these compounds. Electron-donating groups on the benzimidazole ring or the N1-aryl substituent will generally increase the nucleophilicity of the thiol, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups will decrease its nucleophilicity. The reactivity of the imidazole nitrogens is also subject to these electronic effects. For example, in reactions involving electrophilic attack on the ring, the position of substitution will be directed by the activating or deactivating nature of the existing substituents. Studies on related systems, such as benzoquinone derivatives, have shown that electron-withdrawing substituents (like chlorine) increase reactivity towards nucleophiles, while electron-donating substituents (like methyl) decrease it. nih.gov

Applications in Catalysis and Supramolecular Chemistry

1-p-Tolyl-1H-benzoimidazole-2-thiol as a Ligand in Coordination Chemistry

Benzimidazoles are well-regarded for their role in the advancement of coordination chemistry. The presence of multiple coordination sites in this compound allows it to bind to metal ions in various modes, leading to the formation of diverse metal complexes with interesting properties and potential applications.

While specific reports on the synthesis of metal complexes exclusively with this compound are not extensively detailed in the available literature, the general synthetic routes for benzimidazole-2-thione derivatives are well-established. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of related benzimidazole-thione derivatives has been achieved through alkylation and other substitution reactions. mdpi.com The synthesis of 1-{3-[4-(diphenylmethyl)-1-piperazinyl]propyl}-1H-benzimidazole-2-thiol, for example, is achieved by reacting N-(2-aminophenyl)-4-(diphenylmethyl)-1-piperazinepropanamine hydrochloride with carbon disulfide in the presence of sodium carbonate and ethanol. prepchem.com

The characterization of such metal complexes is crucial to understanding their structure and properties. Standard analytical techniques are employed for this purpose. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand with the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=S and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. mdpi.com

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the synthesized complexes. mdpi.com

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Complexes of related benzimidazole (B57391) derivatives with various transition metals like cobalt(II), nickel(II), and copper(II) have been synthesized and characterized, often revealing interesting coordination geometries. nih.gov For example, copper complexes of 1H-benzimidazole-2-yl hydrazones have been found to form 1:1 complexes where the copper ion is coordinated by a nitrogen atom from the benzimidazole ring, a nitrogen from the azomethine group, an oxygen from a hydroxyl group, and a chlorine atom. nih.gov

Table 1: Spectroscopic Data for a Related Benzimidazole-Thione Derivative

| Spectroscopic Technique | Key Observations | Reference |

| IR Spectroscopy | Presence of a carbonyl amide band at 1685 cm⁻¹ in an N-acetylated derivative. | mdpi.com |

| ¹H-NMR Spectroscopy | A singlet for NH protons at δ 12.20 ppm, which disappears upon D₂O exchange, and two sets of signals for phenyl protons at δ 7.19 and 7.10 ppm for the parent 1H-benzo[d]imidazole-2(3H)-thione. | mdpi.com |

| ¹³C-NMR Spectroscopy | For an N-acetylated derivative, signals for two CH₃ groups at δ 18.6 and 18.9 ppm, C=S at δ 168.4 ppm, and C=O at δ 171.1 ppm. | mdpi.com |

Role in Homogeneous Catalysis

Metal complexes derived from benzimidazole ligands have shown significant potential in homogeneous catalysis. While direct studies on this compound complexes are limited, the broader class of benzimidazole-metal complexes has been effectively used in various organic transformations. For example, palladium-benzimidazole complexes are known to catalyze C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov These catalysts are valued for their high efficiency and selectivity under mild reaction conditions. nih.gov

Furthermore, copper-benzimidazole complexes have been investigated as catalysts for oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov The catalytic performance of these complexes can be fine-tuned by introducing different substituents onto the benzimidazole ring, which alters their electronic properties. nih.gov Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity in similar transformations.

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key area of research, as it facilitates catalyst separation and recycling. Although specific applications of this compound in heterogeneous catalysis are not well-documented, the general strategy of anchoring benzimidazole-metal complexes to solid supports is a viable approach. Such supported catalysts could potentially be used in a variety of industrial processes, offering the benefits of both homogeneous and heterogeneous catalysis.

The oxidation of thiols to disulfides is a fundamentally important transformation in both biological and industrial chemistry. While various catalytic systems have been developed for this purpose, there is no specific mention in the available literature of this compound complexes being used for this particular reaction. However, given the rich coordination chemistry of benzimidazole-thiols and the catalytic prowess of their metal complexes, this remains an area of potential exploration.

Supramolecular Assembly and Crystal Engineering Applications

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding makes it a promising building block for the construction of supramolecular assemblies.

The crystal structures of several related benzimidazole derivatives reveal the presence of extensive hydrogen bonding networks. For instance, in the crystal structure of 1-phenyl-2-p-tolyl-1H-benzimidazole, molecules are linked into chains along the a-axis by weak intermolecular C-H···N hydrogen bonds. nih.govresearchgate.net The crystal packing is further stabilized by C-H···π interactions. nih.govresearchgate.net Similarly, the crystal structure of 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole shows that intermolecular C-H···N interactions link molecules into centrosymmetric dimers. nih.gov

These examples from closely related compounds strongly suggest that this compound, with its N-H and C=S groups, can act as both a hydrogen bond donor and acceptor. This dual functionality would allow for the formation of robust hydrogen-bonded frameworks, such as chains, sheets, or more complex three-dimensional networks. The precise nature of the resulting supramolecular architecture would be influenced by the steric and electronic effects of the p-tolyl substituent. The study of these hydrogen-bonded frameworks is significant for the development of new materials with tailored properties.

Table 2: Crystallographic Data for Related Tolyl-Benzimidazole Compounds

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| 1-Phenyl-2-p-tolyl-1H-benzimidazole | Orthorhombic | Pbca | Intermolecular C-H···N hydrogen bonds forming chains, C-H···π interactions. | nih.govresearchgate.net |

| 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole | Triclinic | P-1 | Intermolecular C-H···N interactions forming centrosymmetric dimers. | nih.gov |

Exploiting π-π Stacking for Directed Self-Assembly

In related tolyl-substituted benzimidazole structures, such as 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, crystal structure analysis has revealed that the dominant intermolecular forces responsible for stabilizing the crystal lattice are C-H···N interactions, which link molecules into centrosymmetric dimers. nih.gov The dihedral angles between the planar benzimidazole ring system and the adjacent tolyl rings in this related molecule are significant, which may not be optimal for strong, parallel π-π stacking. nih.gov For instance, in one of the crystallographically independent molecules of 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, the dihedral angles were found to be 47.08 (8)° and 76.85 (8)°. nih.gov

Generally, for π-π stacking to be a dominant and directing force in self-assembly, the aromatic systems need to align in a parallel or near-parallel fashion. While π-π interactions are considered a key factor in the assembly of many benzimidazole derivatives, their significance can sometimes be secondary to stronger forces like hydrogen bonding. researchgate.netorientaljphysicalsciences.org In the crystal structure of another related compound, 2-(pyren-1-yl)-1H-benzimidazole, it was explicitly noted that no significant π–π interactions were present, with N—H···N hydrogen bonds and C—H···π interactions being the primary drivers of the supramolecular architecture. researchgate.net

Without specific crystallographic or spectroscopic data for this compound, any discussion on its self-assembly through π-π stacking remains speculative and would require dedicated experimental investigation.

Molecular Recognition Phenomena (e.g., Anion and Cation Interactions)

There is a lack of specific research in the available literature concerning the molecular recognition capabilities of this compound towards anions and cations.

The benzimidazole-2-thiol (or the tautomeric benzimidazole-2-thione) moiety, in general, possesses features that make it a candidate for molecular recognition. mdpi.com The N-H proton can act as a hydrogen-bond donor for anion binding, while the nitrogen and sulfur atoms can serve as potential coordination sites for cations. researchgate.netmdpi.com

Studies on other benzimidazole derivatives have demonstrated their potential in this field. For example, benzimidazole-functionalized BODIPY derivatives have been developed as colorimetric chemosensors that exhibit a selective response to specific anions like the hydrogen sulfate (B86663) anion (HSO₄⁻). mdpi.com This recognition is often achieved through the protonation of the benzimidazole nitrogen, indicating a clear interaction mechanism. mdpi.com Similarly, macrocyclic compounds incorporating benzimidazole units, such as cyclo researchgate.netbenzimidazole, have been shown to act as hosts for anions, with the binding event modulating the molecule's luminescent properties. rsc.orgnih.gov

In the realm of cation interactions, benzimidazole derivatives are widely used as ligands to form coordination compounds with various metal ions, including zinc. mdpi.com The imidazole (B134444) nitrogen atoms are typically the primary binding sites for metal cations. mdpi.com

However, the specific ability of this compound to act as a receptor for specific anions or cations, the binding affinities, and the selectivity of these interactions have not been reported. Experimental studies, such as UV-Vis or fluorescence titration experiments and NMR spectroscopy, would be necessary to elucidate the molecular recognition properties of this particular compound.

Q & A

Q. What are the optimal synthetic routes for 1-p-Tolyl-1H-benzoimidazole-2-thiol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves condensation of 1,2-diaminobenzene derivatives with substituted aldehydes or ketones under acidic or oxidative conditions. For example, a two-step approach may include:

Protection of the imidazole nitrogen using tosyl chloride (TsCl) in dichloromethane with triethylamine (NEt₃) as a base, achieving ~71% yield .

Thiol introduction via nucleophilic substitution or thiolation reagents (e.g., P₂S₅).

Optimization strategies:

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- IR spectroscopy : Confirm S-H stretches (~2500 cm⁻¹) and aromatic C-H/N-H vibrations .

- NMR (¹H/¹³C) : Assign peaks for the tolyl group (δ 7.2–7.5 ppm for aromatic protons) and benzimidazole backbone .

- X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking) to validate solid-state packing .

- Elemental analysis : Compare experimental vs. theoretical C/H/N/S ratios to confirm purity .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) to predict binding to targets like α-glucosidase or tyrosine kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

- Methodological Answer :

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the tolyl ring to enhance electrophilic interactions with biological targets .

- Hybridization strategies : Conjugate with thiazole or triazole moieties to improve pharmacokinetic properties (e.g., 9c in showed enhanced α-glucosidase inhibition via hydrophobic interactions) .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular dynamics) to correlate logP, polar surface area, and bioactivity .

Q. What computational methods are effective in predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Docking simulations : Employ Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., benzimidazole-thiol binding to ATP pockets in kinases) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD/RMSF analysis) .

- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .

Q. How can researchers address contradictions in reported biological data for benzimidazole-thiol derivatives?

- Methodological Answer :

- Meta-analysis : Systematically compare datasets across studies (e.g., variance in IC₅₀ values due to assay protocols) .

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Counter-screening : Validate off-target effects using kinase/phosphatase panels .

Q. What environmental and safety considerations are critical in scaling up the synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |